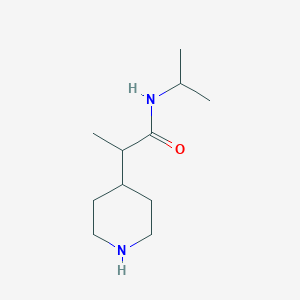

N-Isopropyl-2-(piperidin-4-yl)propanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-piperidin-4-yl-N-propan-2-ylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O/c1-8(2)13-11(14)9(3)10-4-6-12-7-5-10/h8-10,12H,4-7H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNBAWWONGOKYHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(C)C1CCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations of N Isopropyl 2 Piperidin 4 Yl Propanamide

Development of Novel Synthetic Routes for the N-Isopropyl-2-(piperidin-4-yl)propanamide Core Structure

The synthesis of this compound, a molecule featuring a substituted piperidine (B6355638) core linked to a propanamide side chain, requires a strategic approach to control regioselectivity and stereochemistry. Research efforts focus on convergent strategies where the piperidine and propanamide moieties are synthesized separately and then coupled, as well as linear approaches where the side chain is built upon a pre-functionalized piperidine ring. Key challenges include the stereoselective functionalization of the piperidine ring and the efficient formation of the robust amide bond.

Strategic Approaches for the Stereoselective Functionalization of the Piperidine Ring

The piperidine ring is a ubiquitous structural element in many pharmaceuticals, making the site-selective and stereoselective functionalization of this heterocycle a critical area of research. nih.gov Traditional synthetic routes often involve ring construction from acyclic precursors or the use of pre-functionalized piperidines. nih.gov However, direct C-H functionalization has emerged as a powerful alternative strategy. nih.govd-nb.info

Rhodium-catalyzed C-H insertion reactions, for instance, have demonstrated remarkable control over site selectivity based on the choice of both the catalyst and the nitrogen-protecting group. nih.govd-nb.inforesearchgate.net For functionalization at the C4 position, relevant to the synthesis of this compound, specific catalytic systems are employed. For example, using N-α-oxoarylacetyl-piperidines in combination with the Rh₂(S-2-Cl-5-BrTPCP)₄ catalyst can direct C-H functionalization to the C4 position. nih.govd-nb.inforesearchgate.net This approach allows for the introduction of a functional handle that can be further elaborated to the desired propanamide side chain.

Another indirect, yet stereocontrolled, strategy involves the asymmetric cyclopropanation of a corresponding tetrahydropyridine (B1245486) intermediate, followed by a reductive and stereoselective ring-opening of the resulting cyclopropane. nih.govd-nb.info This method circumvents the challenge of direct C-H activation at positions that may be electronically deactivated. d-nb.info The choice of catalyst is paramount in these transformations to achieve high diastereoselectivity and enantioselectivity.

| Catalyst | N-Protecting Group | Position Functionalized | Stereoselectivity | Reference |

| Rh₂(R-TCPTAD)₄ | N-Boc | C2 | Variable | nih.gov |

| Rh₂(R-TPPTTL)₄ | N-Brosyl | C2 | High (29->30:1 d.r.) | nih.govd-nb.info |

| Rh₂(S-2-Cl-5-BrTPCP)₄ | N-α-oxoarylacetyl | C4 | Good (5.3:1 d.r.) | nih.govd-nb.info |

Optimization of Amide Bond Formation Techniques for the Propanamide Linkage

The formation of the amide bond between the 2-(piperidin-4-yl)propanoic acid intermediate and isopropylamine (B41738) is the final key step in synthesizing the target molecule. While robust, this reaction requires optimization to ensure high yield, minimize side reactions, and facilitate purification. The standard method involves activating the carboxylic acid group to make it more susceptible to nucleophilic attack by the amine.

One common approach is the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. mdpi.com The resulting highly reactive 2-(piperidin-4-yl)propanoyl chloride can then be treated with isopropylamine, often in the presence of a non-nucleophilic base like triethylamine (B128534) to scavenge the HCl byproduct. mdpi.com

Alternatively, a wide array of peptide coupling reagents can be used to facilitate the amide bond formation directly from the carboxylic acid and amine, avoiding the isolation of the harsh acyl chloride intermediate. These reagents activate the carboxyl group in situ. The choice of coupling agent and additives can significantly impact reaction efficiency, cost, and the suppression of side reactions such as racemization at the alpha-carbon.

| Coupling Reagent | Description | Common Additives | Key Advantages |

| DCC (Dicyclohexylcarbodiimide) | A widely used, inexpensive carbodiimide. | HOBt, DMAP | Cost-effective, efficient. |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | A water-soluble carbodiimide, simplifying byproduct removal. | HOBt, HOAt | Water-soluble byproduct, easy workup. |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | A highly effective uronium-based coupling agent. | DIPEA, collidine | Fast reaction times, low racemization. |

| T3P (Propylphosphonic Anhydride) | A cyclic phosphonic anhydride (B1165640) known for clean reactions. | Pyridine (B92270), DIPEA | High yields, environmentally benign byproducts. |

Optimization parameters for this step include solvent choice (e.g., dichloromethane (B109758), DMF), reaction temperature (typically ranging from 0 °C to room temperature to control reactivity and side reactions), and the stoichiometry of the reagents.

Exploration of Alternative Synthetic Pathways for Enhanced Yield and Purity

A key transformation in this alternative route could be a Wittig or Horner-Wadsworth-Emmons reaction to introduce a carbon-carbon double bond and the ester functionality simultaneously. Subsequent hydrogenation of the double bond and the piperidine ring (if starting from a pyridine precursor) can be performed, followed by ester hydrolysis and the final amide coupling. This pathway offers a different set of intermediates and potential impurity profiles compared to the C-H activation routes.

Another innovative approach is the use of aza-Petasis-Ferrier rearrangements. A modular synthesis could involve a gold-catalyzed cyclization of an N-homopropargyl amide to form a cyclic imidate, which upon reduction and spontaneous rearrangement, yields a piperidin-4-one core. nih.gov This piperidinone can then be elaborated to the final product. This method is highly flexible and provides excellent diastereoselectivity. nih.gov

Preparation of Key Intermediates and Precursors for this compound

The synthesis of this compound relies on the efficient preparation of key building blocks. A modular or convergent synthesis, where the core components are prepared separately before being combined, is often the most efficient strategy. researchgate.netnih.gov This involves the distinct synthesis of functionalized piperidine derivatives and the isopropyl-propanamide side chain or its precursors.

Synthesis and Characterization of Piperidin-4-yl Derivatives

Piperidin-4-one and its N-substituted derivatives are versatile and crucial starting materials for accessing 4-substituted piperidines. chemrevlett.com The synthesis of these key intermediates can be achieved through various established methods, most notably the Mannich condensation reaction. chemrevlett.com This reaction typically involves the condensation of an aldehyde, a primary amine, and a ketone. For instance, substituted 2,6-diarylpiperidin-4-ones can be synthesized via the Mannich reaction between substituted aromatic aldehydes, a ketone, and ammonium (B1175870) acetate (B1210297) in an ethanol (B145695) medium. chemrevlett.com

More recently, the use of green solvents, such as deep eutectic solvents (DES) of glucose and urea, has been shown to be an effective and environmentally benign medium for the synthesis of piperidin-4-one derivatives, achieving good yields. asianpubs.org

Starting from a commercially available precursor like N-benzylpiperidin-4-one, a common route involves reductive amination with ammonia (B1221849) using a catalyst like Raney-Ni to produce 1-benzylpiperidine-4-amine. researchgate.net This amine can then be further modified or deprotected to provide a versatile piperidin-4-yl scaffold for further elaboration. The characterization of these intermediates is typically performed using spectroscopic methods such as FT-IR and ¹H NMR. asianpubs.org

| Precursor | Synthetic Method | Product | Reference |

| Aromatic Aldehyde, Ketone, Ammonium Acetate | Mannich Condensation | Substituted Piperidin-4-one | chemrevlett.com |

| N-Benzylpiperidin-4-one, Ammonia | Reductive Amination (Raney-Ni) | 1-Benzylpiperidine-4-amine | researchgate.net |

| N-homopropargyl amide | Gold-catalyzed cyclization / Rearrangement | Piperidin-4-ol | nih.gov |

Modular Synthesis of Isopropyl-Propanamide Building Blocks

The concept of modular synthesis involves using well-defined, pre-synthesized chemical building blocks that can be assembled to create a larger, more complex molecule. nih.govnih.gov This approach is highly efficient for creating libraries of related compounds for structure-activity relationship studies. Chemical suppliers offer a wide range of such building blocks, including functionalized heterocycles and various aliphatic amines and carboxylic acids. lifechemicals.comfrontierspecialtychemicals.com

For the synthesis of the N-isopropyl-propanamide portion of the target molecule, several straightforward methods exist. The most direct is the acylation of isopropylamine with propionyl chloride or propanoic anhydride in the presence of a base. This reaction is typically high-yielding and provides the N-isopropylpropanamide building block. nih.gov

To facilitate coupling to the piperidine ring at the C2 position of the propanamide, a different building block is required, such as 2-bromopropanoic acid or its corresponding ester. This halogenated building block can be used in an alkylation reaction with a suitable piperidine-based nucleophile. Subsequent reaction of the resulting 2-(piperidin-4-yl)propanoic acid derivative with isopropylamine, as described in section 2.1.2, would complete the synthesis. This modular approach allows for flexibility, as different amines or different piperidine cores can be readily substituted to generate analogues.

Systematic Chemical Modification and Analog Synthesis of this compound Derivatives

Design and Synthesis of N1-Substituted Piperidine Analogs

The secondary amine of the piperidine ring in this compound is a prime site for chemical functionalization, most commonly through N-alkylation or N-acylation reactions. The introduction of various substituents at the N1 position can significantly influence the molecule's polarity, basicity, and steric profile.

A general and efficient method for the synthesis of N1-substituted analogs involves the reaction of the parent this compound with a suitable alkyl or acyl halide in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, in an appropriate aprotic solvent like dichloromethane or acetonitrile. This straightforward approach allows for the introduction of a wide array of functional groups.

For instance, the synthesis of N1-benzyl analogs can be achieved by reacting the starting piperidine derivative with benzyl (B1604629) bromide. Similarly, the introduction of phenethyl groups, which are common in pharmacologically active compounds, can be accomplished using phenethyl bromide. The reaction conditions are typically mild, proceeding at room temperature to moderate heating.

More complex substituents can also be introduced. For example, coupling with heteroaromatic halides or employing reductive amination with aldehydes and a reducing agent like sodium triacetoxyborohydride (B8407120) provides access to a diverse range of analogs. The choice of substituent can be guided by the desire to modulate pharmacokinetic properties or to probe specific interactions with biological targets.

Table 1: Examples of N1-Substituted Piperidine Analogs of this compound

| Substituent (R) | Reagent | Reaction Type |

| Benzyl | Benzyl bromide | N-Alkylation |

| Phenethyl | Phenethyl bromide | N-Alkylation |

| Acetyl | Acetyl chloride | N-Acylation |

| 4-Chlorobenzyl | 4-Chlorobenzyl bromide | N-Alkylation |

| 2-Pyridylmethyl | 2-(Chloromethyl)pyridine | N-Alkylation |

Investigation of Structural Variations within the Isopropyl Moiety

The N-isopropyl group plays a significant role in defining the steric and electronic environment around the amide nitrogen. The investigation of structural variations at this position can provide insights into the optimal size and shape for potential biological interactions. A common strategy for exploring these variations is the synthesis of a series of N-alkyl analogs.

The synthesis of these analogs would typically start from 2-(piperidin-4-yl)propanoic acid or its corresponding ester. This intermediate can then be coupled with a variety of primary and secondary amines using standard amide bond-forming reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with hydroxybenzotriazole (B1436442) (HOBt).

For example, replacing the isopropyl group with smaller alkyl groups like ethyl or larger, more sterically demanding groups such as tert-butyl or cyclohexyl can be readily achieved. Furthermore, the introduction of functionalized alkyl groups, for instance, a 2-methoxyethyl group, allows for the exploration of polar interactions.

Bioisosteric replacement is another key strategy in medicinal chemistry that can be applied to the isopropyl moiety. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. Replacing the isopropyl group with bioisosteres such as a cyclopropyl (B3062369) or a trifluoromethyl group can modulate the compound's metabolic stability and lipophilicity. cambridgemedchemconsulting.comnih.gov

Table 2: Proposed Structural Variations of the Isopropyl Moiety

| Moiety | Rationale for Variation |

| Ethyl | Smaller, less sterically hindered |

| tert-Butyl | Larger, more sterically hindered |

| Cyclohexyl | Increased lipophilicity and steric bulk |

| Cyclopropyl | Bioisosteric replacement, conformational rigidity |

| 2-Methoxyethyl | Introduction of a polar ether linkage |

Modification of the Propanamide Chain Length and Branching Patterns

To synthesize analogs with different chain lengths, the synthetic route would start with appropriately substituted piperidin-4-yl alkanoic acids. For example, piperidin-4-ylacetic acid would serve as the precursor for an acetamide (B32628) analog (shortened chain), while 4-(piperidin-4-yl)butanoic acid would be the starting material for a butanamide derivative (extended chain). These carboxylic acids can then be coupled with isopropylamine using the standard amide coupling methodologies described previously.

Introducing branching into the propanamide chain can be accomplished by using substituted alkanoic acids. For instance, 2-methyl-2-(piperidin-4-yl)propanoic acid would yield a derivative with a gem-dimethyl group adjacent to the piperidine ring, which would significantly restrict conformational flexibility. The synthesis of such branched precursors might require more elaborate multi-step synthetic sequences.

Table 3: Analogs with Modified Propanamide Chain

| Chain Structure | Starting Carboxylic Acid |

| Acetamide (n=1) | 2-(Piperidin-4-yl)acetic acid |

| Butanamide (n=3) | 4-(Piperidin-4-yl)butanoic acid |

| 2-Methylpropanamide | 2-Methyl-2-(piperidin-4-yl)propanoic acid |

Enantiomeric Synthesis and Resolution of Chiral Analogs

The carbon atom at the 2-position of the propanamide chain in this compound is a chiral center. Consequently, the compound exists as a pair of enantiomers. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. Therefore, the preparation of enantiomerically pure forms of this compound is of considerable interest.

There are two primary approaches to obtaining single enantiomers: asymmetric synthesis and resolution of a racemic mixture.

Asymmetric Synthesis: This approach aims to create the desired enantiomer directly. One strategy involves the use of a chiral auxiliary. For example, a chiral amine could be reacted with 2-(piperidin-4-yl)propanoic acid to form a diastereomeric mixture of amides. After separation of the diastereomers, the chiral auxiliary can be cleaved to yield the enantiomerically pure acid, which is then coupled with isopropylamine. Alternatively, asymmetric hydrogenation of a suitable unsaturated precursor could establish the chiral center with high enantioselectivity.

Resolution of Racemic Mixtures: This is a more traditional method where the racemic mixture of this compound is reacted with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid or mandelic acid), to form a mixture of diastereomeric salts. These salts often have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once the diastereomeric salts are separated, the desired enantiomer of the parent compound can be liberated by treatment with a base. Chiral chromatography is another powerful technique for the separation of enantiomers on a preparative scale.

The absolute configuration of the separated enantiomers would then need to be determined, typically by X-ray crystallography of a suitable crystalline derivative or by comparison with stereochemically defined standards.

Table 4: Methods for Obtaining Chiral Analogs

| Method | Description |

| Asymmetric Synthesis | Direct synthesis of a single enantiomer using chiral reagents or catalysts. |

| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. |

| - Diastereomeric Salt Formation | Formation of separable diastereomeric salts with a chiral resolving agent. |

| - Chiral Chromatography | Separation of enantiomers using a chiral stationary phase. |

Investigation of Biological Activities and Molecular Mechanisms of N Isopropyl 2 Piperidin 4 Yl Propanamide

In Vitro Bioactivity Profiling and Screening of N-Isopropyl-2-(piperidin-4-yl)propanamide and its Analogs

High-Throughput Screening Methodologies for Phenotypic and Target-Based Assays

To elucidate the biological activities of this compound, a dual-pronged high-throughput screening (HTS) approach could be implemented, encompassing both phenotypic and target-based assays. Phenotypic screening would involve assessing the compound's effect on whole cells or organisms to identify a particular biological response without a preconceived molecular target. This could involve assays for cell viability, proliferation, apoptosis, or changes in specific cellular signaling pathways using automated microscopy and high-content imaging systems.

In parallel, target-based screening would involve testing the compound against a panel of known biological targets, such as enzymes (e.g., kinases, proteases, phosphatases) or receptors (e.g., G-protein coupled receptors, ion channels). This approach utilizes purified proteins or cell lines engineered to express a specific target. The interaction between this compound and the target can be measured using various detection technologies, including fluorescence, luminescence, or absorbance.

A hypothetical HTS workflow for this compound is outlined below:

| Step | Description | Assay Type | Potential Readout |

| 1. Library Preparation | Solubilization of this compound and its analogs in a suitable solvent (e.g., DMSO) and plating into multi-well plates (384- or 1536-well format). | - | - |

| 2. Primary Screen | Initial screen at a single concentration against a diverse panel of cell lines (phenotypic) or molecular targets (target-based). | Phenotypic (e.g., CellTiter-Glo® for viability) or Target-based (e.g., enzymatic activity assay). | Luminescence signal proportional to ATP levels (viability) or enzyme activity. |

| 3. Hit Confirmation | Re-testing of initial "hits" from the primary screen to confirm activity and rule out false positives. | Same as primary screen. | Confirmed reduction or increase in signal. |

| 4. Dose-Response Analysis | Testing of confirmed hits across a range of concentrations to determine potency (e.g., IC50 or EC50 values). | Same as primary screen. | Sigmoidal dose-response curve. |

Quantitative Efficacy Determination in Relevant Cellular Models

Following the identification of a biological effect in HTS, the quantitative efficacy of this compound would be determined in more physiologically relevant cellular models. For example, if the compound exhibits anti-proliferative effects in a cancer cell line during HTS, its efficacy could be further evaluated in three-dimensional (3D) spheroid cultures of those cancer cells, which more closely mimic the in vivo tumor microenvironment.

Quantitative assays would be employed to measure key parameters such as the half-maximal inhibitory concentration (IC50) for cell growth, the half-maximal effective concentration (EC50) for inducing a specific cellular response, and the maximal effect (Emax). Techniques like quantitative real-time PCR (qPCR) could be used to measure changes in gene expression related to the observed phenotype, while western blotting or ELISA could quantify changes in protein levels.

A hypothetical data table for the quantitative efficacy of this compound in a cancer cell line model is presented below:

| Assay | Cell Line | Parameter | Value (µM) |

| Cell Viability (2D) | MCF-7 | IC50 | 12.5 |

| Spheroid Growth (3D) | MCF-7 | IC50 | 25.8 |

| Apoptosis Induction | MCF-7 | EC50 | 8.2 |

Enzymatic Inhibition or Activation Assays for Specific Molecular Targets

If a specific molecular target for this compound is identified through target-based screening or hypothesized based on its chemical structure, enzymatic inhibition or activation assays would be conducted. These assays utilize the purified enzyme and a specific substrate to measure the rate of the enzymatic reaction in the presence and absence of the compound.

For an inhibitory effect, the IC50 value would be determined by measuring the concentration of this compound required to reduce the enzyme's activity by 50%. For an activating effect, the EC50 value would represent the concentration needed for 50% of the maximal activation. Further kinetic studies could be performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

A hypothetical data table summarizing the enzymatic activity of this compound against a panel of kinases is shown below:

| Enzyme | IC50 (µM) | Mechanism of Inhibition |

| Kinase A | 2.1 | Competitive |

| Kinase B | > 100 | Not Determined |

| Kinase C | 15.7 | Non-competitive |

Molecular Target Identification and Deconvolution Strategies for this compound

Application of Affinity-Based Chemoproteomics for Protein Ligand Discovery

To identify the direct molecular targets of this compound within the complex environment of a cell, affinity-based chemoproteomics could be employed. chemjournal.kz This powerful technique involves chemically modifying the compound to create a probe that can be used to "fish out" its binding partners from a cell lysate.

The process would involve synthesizing an analog of this compound that incorporates a reactive group (for covalent capture) or an affinity tag (like biotin) and a linker. This probe would then be incubated with a cell lysate, allowing it to bind to its target proteins. The protein-probe complexes would be enriched and isolated, and the bound proteins would be identified using mass spectrometry.

A hypothetical workflow for affinity-based chemoproteomics is as follows:

| Step | Description |

| 1. Probe Synthesis | Synthesis of a biotinylated or photo-affinity labeled analog of this compound. |

| 2. Lysate Incubation | Incubation of the probe with a relevant cell lysate to allow for target binding. |

| 3. Affinity Purification | Enrichment of probe-bound proteins using streptavidin beads (for biotinylated probes). |

| 4. Protein Digestion | On-bead digestion of the enriched proteins into peptides. |

| 5. Mass Spectrometry | Identification and quantification of the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). |

| 6. Data Analysis | Identification of specific protein targets that are significantly enriched in the presence of the probe compared to controls. |

Utilization of Label-Free Methods for Target Engagement Profiling (e.g., Thermal Stability Assays)

Label-free methods offer an alternative approach to target identification that does not require chemical modification of the compound. scripps.edu One such method is the cellular thermal shift assay (CETSA), which is based on the principle that the binding of a ligand to a protein can alter its thermal stability.

In a typical CETSA experiment, intact cells or cell lysates are treated with this compound and then heated to various temperatures. The soluble fraction of proteins at each temperature is then analyzed by techniques such as western blotting for a candidate protein or by mass spectrometry for a proteome-wide analysis (thermal proteome profiling or TPP). An increase in the melting temperature of a protein in the presence of the compound indicates a direct binding interaction.

A hypothetical thermal shift assay result for a target protein is shown below:

| Treatment | Temperature (°C) | Soluble Protein (Relative Units) |

| Vehicle | 45 | 100 |

| Vehicle | 50 | 85 |

| Vehicle | 55 | 52 |

| Vehicle | 60 | 20 |

| This compound | 45 | 100 |

| This compound | 50 | 98 |

| This compound | 55 | 88 |

| This compound | 60 | 65 |

This hypothetical data indicates that this compound stabilizes the protein, suggesting a direct interaction.

Chemogenomic and Genetic Screening Approaches for Mechanism Elucidation

No publicly available studies were identified that have utilized chemogenomic or genetic screening approaches to elucidate the mechanism of action for this compound. Such screening methods are powerful tools for identifying molecular targets and understanding the broader biological pathways affected by a compound, but there is no indication in the current scientific literature that this compound has been subjected to these analyses.

Receptor Binding and Functional Ligand Assays for this compound

Detailed exploration of receptor interaction, a critical step in characterizing a compound's pharmacological profile, is currently undocumented for this compound.

Radioligand Displacement Binding Assays for Receptor Affinity Determination

There are no published radioligand displacement binding assays for this compound. Consequently, its affinity for any specific biological receptors remains undetermined. Data tables summarizing receptor binding affinities (Ki or IC50 values) cannot be generated due to the absence of this primary research.

G-Protein Coupled Receptor (GPCR) Signaling Pathway Activation Studies

Information regarding the ability of this compound to activate or inhibit G-Protein Coupled Receptor (GPCR) signaling pathways is not available. Studies measuring functional responses such as second messenger accumulation (e.g., cAMP or inositol (B14025) phosphates) or β-arrestin recruitment, which are essential for understanding a ligand's efficacy at a GPCR, have not been reported for this compound.

Analysis of Ligand Bias and Functional Selectivity at Identified Receptors

As no primary receptors have been identified for this compound, the analysis of ligand bias and functional selectivity is not applicable. This level of detailed mechanistic study, which compares a compound's potency and efficacy across multiple signaling pathways downstream of a single receptor, presupposes the identification of at least one specific molecular target.

Intracellular Signaling Pathway Modulation by this compound

The broader impact of this compound on cellular function at the level of gene and protein expression is also uncharacterized.

Transcriptomic and Proteomic Analysis of Downstream Gene Expression and Protein Regulation

No transcriptomic (e.g., RNA-seq) or proteomic (e.g., mass spectrometry) studies have been published that detail the effects of this compound on global gene expression or protein regulation. Therefore, it is not possible to report on the downstream intracellular signaling pathways that may be modulated by this compound.

Modulation of Protein Kinase or Phosphatase Activities

Research into N-(piperidine-4-yl)benzamide derivatives has indicated their potential to modulate the activity of certain protein kinases, which are crucial enzymes in cellular signaling pathways. One study demonstrated that a specific derivative, compound 47, enhanced the expression of phospho-adenosine monophosphate-activated protein kinase (p-AMPK) in HepG2 cells. AMPK is a key sensor of cellular energy status and its activation can lead to the regulation of various downstream processes, including cell growth and proliferation. The modulation of such a critical kinase suggests that compounds within this structural family could have significant effects on cellular metabolism and signaling.

Table 1: Investigated Protein Kinase Modulation by a Structurally Related Compound

| Compound Class | Specific Derivative | Affected Kinase | Observed Effect in HepG2 Cells |

|---|

Investigations into Apoptosis and Cell Cycle Regulation Pathways

The same study on N-(piperidine-4-yl)benzamide derivatives also explored their impact on pathways controlling the cell cycle, a fundamental process for cell proliferation. The findings revealed that compound 47 induced cell cycle arrest in HepG2 cells. This was accompanied by distinct changes in the expression levels of key cell cycle regulatory proteins.

Specifically, the treatment with compound 47 led to an inhibition of cyclin B1 and phosphorylated retinoblastoma protein (p-Rb). Concurrently, there was an enhanced expression of p21, p53, and the non-phosphorylated form of Rb. The tumor suppressor protein p53 and its downstream target p21 are critical for halting the cell cycle in response to cellular stress, while the retinoblastoma protein (Rb) is a key regulator of the G1/S phase transition. These findings point towards a p53/p21-dependent pathway for the observed cell cycle arrest. While these results are for a related benzamide (B126) derivative, they highlight a potential mechanism of action for this compound that warrants further investigation.

Table 2: Effects of a Structurally Related Compound on Cell Cycle Regulatory Proteins in HepG2 Cells

| Protein | Function | Observed Effect of Compound 47 |

|---|---|---|

| Cyclin B1 | Regulation of G2/M transition | Inhibition of expression |

| p-Rb | Promotes cell cycle progression | Inhibition of expression |

| p21 | Cyclin-dependent kinase inhibitor | Enhanced expression |

| p53 | Tumor suppressor | Enhanced expression |

Structure Activity Relationship Sar Studies of N Isopropyl 2 Piperidin 4 Yl Propanamide Derivatives

Systematic Analysis of Structural Modifications and Their Impact on Biological Activity

The intricate relationship between the chemical structure of N-Isopropyl-2-(piperidin-4-yl)propanamide derivatives and their biological activity has been a subject of detailed investigation. These studies systematically dissect the molecule to understand how modifications to its core components—the piperidine (B6355638) ring, the isopropyl group, and the propanamide chain—influence its interaction with biological targets.

Influence of Substituents on the Piperidine Ring on Potency and Selectivity

The piperidine moiety is a cornerstone of many pharmacologically active compounds, and its substitution pattern in this compound analogs is a critical determinant of both potency and selectivity. Research into various classes of piperidine derivatives has consistently shown that the nature, size, and position of substituents on the piperidine ring can dramatically alter receptor binding affinity and functional activity.

For instance, in the context of other bioactive piperidines, N-substitution on the piperazine (B1678402) ring (a related heterocyclic amine) can accommodate a variety of substituted indole (B1671886) rings, with linkers such as an amide or methylene (B1212753) group being well-tolerated while maintaining high affinity and selectivity for certain receptors. This suggests that the nitrogen atom of the piperidine ring in this compound could serve as a crucial attachment point for various functional groups to modulate its pharmacological properties. The basicity of this nitrogen is a key factor, as it is often involved in forming essential ionic interactions with acidic residues in the binding pockets of target receptors.

| Modification on Piperidine Ring | Effect on Potency | Effect on Selectivity | Rationale |

| N-Alkylation (e.g., Methyl, Ethyl) | Generally increases potency. | Can enhance selectivity for specific receptor subtypes. | Hydrophobic interactions in the binding pocket and modulation of nitrogen basicity. |

| N-Benzylation | Often leads to a significant increase in potency. | May vary depending on the substitution on the benzyl (B1604629) ring. | Aromatic interactions (π-π stacking) with receptor residues. |

| Introduction of Polar Groups | Can either increase or decrease potency depending on the target. | May improve selectivity by forming specific hydrogen bonds. | Interaction with polar residues in the binding site. |

| Ring Conformation Restriction (Bridged Analogs) | Can enhance potency by locking the molecule in a bioactive conformation. | Often improves selectivity by reducing binding to off-targets. | Pre-organization of the ligand for optimal receptor fit. |

Effect of Isopropyl Group Position and Stereochemistry on Efficacy

The isopropyl group attached to the propanamide moiety is another critical element influencing the efficacy of this class of compounds. Its size, shape, and stereochemical orientation play a pivotal role in how the molecule fits into and interacts with its biological target.

Stereochemistry is a well-established factor in determining the biological activity of chiral compounds. For many classes of drugs, one enantiomer exhibits significantly higher potency than the other, as it can achieve a more favorable three-dimensional orientation within the receptor's binding site. This stereoselectivity arises from the specific arrangement of atoms that allows for optimal interactions with chiral amino acid residues in the target protein. It is highly probable that the stereocenter at the carbon bearing the isopropyl group in this compound would lead to differential activity between its enantiomers.

| Isopropyl Group Modification | Impact on Efficacy | Rationale |

| (S)-enantiomer vs. (R)-enantiomer | Expected to show significant differences in efficacy. | Stereospecific interactions with the chiral environment of the receptor binding site. |

| Replacement with other alkyl groups (e.g., ethyl, t-butyl) | Potency is likely to be sensitive to the size and bulk of the alkyl group. | The binding pocket may have specific steric constraints. |

| Conformational Restriction | Locking the isopropyl group in a specific orientation could enhance efficacy. | Reduces the entropic penalty of binding by pre-organizing the molecule in its active conformation. |

Contribution of Propanamide Chain Modifications to Pharmacological Profile

The length of the carbon chain is a critical parameter. Shortening or lengthening the propanamide backbone can change the distance between the piperidine nitrogen and the hydrophobic isopropyl group, potentially disrupting the optimal geometry for receptor interaction.

Furthermore, the amide bond itself is a key functional group, capable of participating in hydrogen bonding with receptor residues. The orientation and electronic properties of the amide can be modulated through substitution on the nitrogen or the carbonyl carbon. Bioisosteric replacement of the amide group with other functionalities, such as a sulfonamide or a reversed amide, is a common strategy in medicinal chemistry to improve metabolic stability and fine-tune the electronic and hydrogen-bonding properties of a molecule.

| Propanamide Chain Modification | Effect on Pharmacological Profile | Rationale |

| Chain Length Variation | Expected to have a significant impact on activity. | Alters the distance between key binding motifs (piperidine and isopropyl group). |

| Amide N-Alkylation | May decrease activity by removing a potential hydrogen bond donor. | The N-H of the amide may be a crucial hydrogen bond donor for receptor interaction. |

| Bioisosteric Replacement of Amide | Can lead to improved metabolic stability and altered potency. | Modifies hydrogen bonding capacity, electronic properties, and susceptibility to hydrolysis. |

| Introduction of Rigidity | Incorporation of cyclic structures or double bonds can enhance potency and selectivity. | Reduces conformational flexibility, favoring the bioactive conformation. |

Pharmacophore Modeling and Lead Optimization Strategies for this compound Analogs

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. This approach is instrumental in understanding the key interactions between a ligand and its receptor and provides a roadmap for the design of new, more potent, and selective analogs.

Generation of Ligand-Based Pharmacophore Models from Active Compounds

Ligand-based pharmacophore models are developed by analyzing a set of molecules with known biological activity against a specific target. The process involves superimposing the three-dimensional structures of active compounds to identify common chemical features, such as hydrogen bond acceptors and donors, hydrophobic regions, and charged groups, that are spatially arranged in a similar manner.

For this compound analogs, a ligand-based pharmacophore model would likely include:

A positively ionizable feature corresponding to the basic nitrogen atom of the piperidine ring.

One or more hydrophobic features representing the isopropyl group and potentially parts of the piperidine ring.

A hydrogen bond acceptor feature associated with the carbonyl oxygen of the propanamide group.

A hydrogen bond donor feature from the amide N-H group.

The distances and angles between these features would be defined to create a 3D query that can be used to search large chemical databases for novel compounds with the potential for similar biological activity. This approach is particularly valuable when the three-dimensional structure of the biological target is unknown. The generation of a robust pharmacophore model relies on a structurally diverse set of active compounds to ensure that the identified features are truly essential for activity.

Mapping of Receptor-Based Pharmacophores to Ligand Features

When the three-dimensional structure of the biological target is available, a receptor-based pharmacophore model can be generated. This approach identifies the key interaction points within the receptor's binding site, such as amino acid residues that can form hydrogen bonds, ionic interactions, or hydrophobic contacts.

A receptor-based pharmacophore for a target of this compound would define a set of features in 3D space that are complementary to the ligand's properties. For example:

An acidic residue (e.g., aspartic or glutamic acid) would correspond to the positively ionizable piperidine nitrogen.

A hydrophobic pocket would accommodate the isopropyl group.

Hydrogen bond donor/acceptor residues in the receptor would interact with the amide group of the ligand.

By mapping the features of active this compound analogs onto a receptor-based pharmacophore model, researchers can gain a detailed understanding of the binding mode. This information is invaluable for lead optimization, as it allows for the rational design of new derivatives with improved affinity and selectivity by introducing modifications that enhance the interactions with specific features of the binding site. This structure-guided approach can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success.

Identification of Key Structural Motifs Critical for Target Engagement

The molecular architecture of this compound offers several points for modification to probe the structure-activity landscape. Key structural motifs that are critical for target engagement include the piperidine ring, the N-isopropyl group, and the propanamide side chain.

The piperidine ring serves as a central scaffold and its substitution pattern is a key determinant of biological activity. In many classes of piperidine-containing compounds, the nitrogen atom of the piperidine ring acts as a crucial basic center that can engage in ionic interactions with acidic residues in the target protein. Modifications at the 1-position (the piperidine nitrogen) and the 4-position (bearing the propanamide side chain) significantly influence activity. For instance, in related N-phenyl-N-(piperidin-2-yl)propionamide derivatives, substitutions on the piperidine nitrogen have been shown to modulate opioid receptor affinity and selectivity.

The N-isopropyl group on the propanamide moiety is a critical feature that influences the compound's lipophilicity and steric profile. The size and nature of the alkyl substituent on the amide nitrogen can dictate the potency and selectivity of the molecule. In a study of N-substituted phenyldihydropyrazolones connected to a piperidine linker, an isopropyl-sulfonamide derivative was found to exhibit notable activity against Trypanosoma cruzi amastigotes. frontiersin.org This suggests that the isopropyl group can be a favorable substituent for biological activity, likely by providing an optimal balance of steric bulk and lipophilicity to fit into a specific binding pocket. The hydrophobic nature of the isopropyl group is often beneficial for traversing cellular membranes and for engaging in van der Waals interactions within the target protein. Computational studies on related 2-piperidin-4-yl-acetamide derivatives have indicated that hydrophobic properties on the molecular surface are favorable for biological activity, while the presence of polar or electronegative groups can be detrimental. nih.gov

The propanamide side chain itself is another key element. The length of the alkyl chain, the presence of substituents, and the nature of the amide bond are all important for target interaction. The carbonyl oxygen of the amide can act as a hydrogen bond acceptor, while the N-H group can serve as a hydrogen bond donor. These interactions are often crucial for anchoring the ligand in the binding site of the target. The length of the propanamide chain (a three-carbon chain) appears to be optimal in many related bioactive molecules, such as fentanyl and its analogs, where the propionamide (B166681) group is a recurring feature.

To illustrate the importance of these motifs, the following table summarizes the SAR findings from related classes of compounds, which can be extrapolated to this compound derivatives.

| Compound Class | Modification | Effect on Activity | Inferred Importance for this compound |

| 2-piperidin-4-yl-acetamide derivatives | Increased surface hydrophobicity | Favorable for MCH R1 antagonism and hERG blocking | The N-isopropyl group likely contributes positively to activity through its hydrophobic character. |

| 2-piperidin-4-yl-acetamide derivatives | Introduction of polar/electronegative groups | Detrimental to activity | Modifications introducing polarity to the core structure should be approached with caution. |

| N-substituted phenyldihydropyrazolones with piperidine linker | Isopropyl-sulfonamide at piperidine nitrogen | Showed moderate activity | The isopropyl group is a tolerated and potentially beneficial substituent. |

| N-phenyl-N-(piperidin-2-yl)propionamide derivatives | Hydroxyl substitution on a tethered aromatic ring | Excellent binding affinity for µ-opioid receptor | Functionalization of the piperidine ring or its substituents can dramatically enhance potency. |

Investigation of Stereochemical Requirements for Optimal Activity

Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as biomacromolecules such as receptors and enzymes are themselves chiral. The presence of stereocenters in this compound derivatives can lead to significant differences in potency, efficacy, and selectivity among stereoisomers. The primary stereocenter in the parent compound is at the carbon atom of the propanamide group to which the piperidine ring is attached (C2 of the propanamide).

The profound impact of stereochemistry is well-documented in structurally related compounds. For example, in the potent opioid analgesic ohmefentanyl, which contains a substituted piperidine ring, the stereochemistry at multiple chiral centers dramatically influences its analgesic activity and receptor binding affinity. nih.gov A study of the eight optically active isomers of ohmefentanyl revealed vast differences in their potencies, with the most active isomer being over 13,000 times more potent than morphine, while its antipode was one of the least potent. nih.gov

Specifically, the study on ohmefentanyl isomers highlighted that a (3R,4S) configuration at the piperidine ring was beneficial for analgesic potency. nih.gov While this compound itself does not have substituents at the 3-position of the piperidine ring, this finding underscores the importance of the spatial arrangement of substituents on the piperidine scaffold.

For this compound, the stereochemistry at the α-carbon of the propanamide moiety is expected to be a critical determinant of activity. The (R)- and (S)-enantiomers would orient the isopropyl group, the carbonyl group, and the piperidine ring in different three-dimensional arrangements. One enantiomer is likely to have a more complementary fit into the binding site of the biological target than the other. This differential binding is a cornerstone of molecular recognition in pharmacology.

The following table summarizes the stereochemical effects observed in a potent analog, providing a strong rationale for the importance of stereochemistry in the activity of this compound derivatives.

| Compound | Isomer | Analgesic Potency (ED₅₀, mg/kg) | µ-Opioid Receptor Affinity (Kᵢ, nM) |

| Ohmefentanyl | (3R,4S,2'S)-(+) | 0.00106 | 0.024 |

| Ohmefentanyl | (3S,4R,2'R)-(-) | 1.15 | 11.2 |

| Ohmefentanyl | (3R,4S,2'R)-(-) | 0.00465 | 0.022 |

| Ohmefentanyl | (3S,4R,2'S)-(+) | 5.20 | 18.5 |

Data extracted from a study on ohmefentanyl isomers, demonstrating the profound impact of stereochemistry on biological activity. nih.gov

These findings strongly suggest that for this compound and its derivatives, a thorough investigation of the biological activities of individual stereoisomers is essential to identify the optimal configuration for target engagement and to develop more potent and selective therapeutic agents. The synthesis and evaluation of enantiomerically pure forms of these compounds would be a critical step in any drug discovery program based on this scaffold.

Computational Chemistry and Advanced Molecular Modeling of N Isopropyl 2 Piperidin 4 Yl Propanamide

Quantum Chemical Studies and Derivation of Molecular Descriptors

Quantum chemical methods are employed to understand the intrinsic properties of a molecule, which are governed by its electronic structure. These studies provide a foundational understanding of the molecule's stability, reactivity, and potential for intermolecular interactions.

Electronic structure calculations, typically performed using Density Functional Theory (DFT), offer a detailed picture of the electron distribution within N-Isopropyl-2-(piperidin-4-yl)propanamide. A key aspect of this analysis is the examination of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. jst.org.innih.govrowansci.com A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be localized around the electron-rich regions, such as the nitrogen atoms of the piperidine (B6355638) ring and the amide group, which act as electron-donating centers. Conversely, the LUMO is likely concentrated around the carbonyl group of the propanamide moiety, which serves as an electron-accepting site. Quantum chemical studies on related propanamide and piperidine derivatives support these general principles. researchgate.netresearchgate.netresearchgate.net

Illustrative Data Table: While specific experimental or calculated values for this compound were not found in the search results, the following table represents a hypothetical but realistic set of quantum chemical descriptors based on analyses of similar molecules.

| Molecular Descriptor | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | 1.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Energy Gap | 8.0 eV | Suggests high kinetic stability |

| Dipole Moment | 3.2 D | Implies a polar nature, influencing solubility and binding |

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational analysis is the study of the different spatial arrangements of atoms that can be achieved through rotation about single bonds. cdnsciencepub.comcdnsciencepub.com The piperidine ring typically adopts a chair conformation to minimize steric strain. wikipedia.orgwhiterose.ac.uk However, the substituents on the ring can exist in either axial or equatorial positions, leading to different conformers with varying energies.

Furthermore, rotation around the amide bond and the bond connecting the propanamide group to the piperidine ring contributes to the molecule's conformational flexibility. researchgate.netresearchgate.net Computational methods can be used to map the potential energy surface of the molecule, identifying low-energy, stable conformers and the energy barriers between them. This energy landscape provides crucial information about the most probable shapes the molecule will adopt in a biological environment, which is essential for understanding how it fits into a receptor's binding site. Studies on hindered N-isopropyl amides and substituted piperidines have demonstrated the complexity of these conformational preferences. cdnsciencepub.comsapub.org

The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interaction patterns. ias.ac.insparkle.pro.br The EPS is calculated on the molecule's surface, with different colors representing varying electrostatic potentials. Typically, red indicates regions of negative potential (electron-rich areas, prone to electrophilic attack), while blue signifies regions of positive potential (electron-poor areas, susceptible to nucleophilic attack). researchgate.netresearchgate.net

For this compound, the EPS map would likely show a significant negative potential around the carbonyl oxygen of the amide group, making it a prime hydrogen bond acceptor. The hydrogen atom on the amide nitrogen and the hydrogen on the piperidine nitrogen would exhibit positive potential, marking them as hydrogen bond donors. The isopropyl and piperidine ring's hydrocarbon portions would present as neutral (green or yellow) and are likely to engage in hydrophobic or van der Waals interactions. This mapping is instrumental in predicting how the molecule will orient itself within a protein's binding pocket. researchgate.net

Molecular Docking and Dynamic Simulations for Ligand-Target Interactions

To explore the potential therapeutic applications of this compound, molecular docking and dynamics simulations are performed to predict its interactions with specific biological targets. acs.orgmdpi.combiointerfaceresearch.com

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.comnih.gov The process involves placing the ligand in various conformations within the receptor's active site and calculating a scoring function to estimate the binding affinity, often expressed as a binding energy (in kcal/mol) or an inhibition constant (Ki). nih.govnih.gov A lower binding energy indicates a more favorable interaction.

Given the structural motifs present in this compound (a piperidine ring and an amide linkage), it could be hypothesized to interact with a range of biological targets, such as G-protein coupled receptors (GPCRs), ion channels, or enzymes where similar structures are known to bind. researchgate.netresearchgate.net Docking studies would reveal the most stable binding pose and provide a quantitative measure of its potential efficacy.

Illustrative Data Table: The following table presents hypothetical docking scores of this compound against several classes of receptors, demonstrating the type of data generated from such studies. These targets are purely illustrative.

| Hypothetical Molecular Target | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) |

| Dopamine D2 Receptor | -8.5 | 150 nM |

| Sigma-1 Receptor | -9.2 | 50 nM |

| Acetylcholinesterase | -7.8 | 400 nM |

| Voltage-gated Sodium Channel | -8.1 | 250 nM |

Beyond predicting binding affinity, molecular docking and subsequent molecular dynamics (MD) simulations can identify the specific amino acid residues within the binding site that are crucial for the ligand-receptor interaction. researchgate.netrsc.orgacs.org MD simulations provide a dynamic view of the complex over time, allowing for the assessment of the stability of the binding pose and the persistence of key interactions.

Analysis of the docked complex of this compound would likely reveal several key interactions:

Hydrogen Bonds: The amide group's carbonyl oxygen and NH proton, as well as the piperidine's NH group, are capable of forming hydrogen bonds with polar residues such as serine, threonine, tyrosine, or glutamine in the binding pocket.

Hydrophobic Interactions: The isopropyl group and the methylene (B1212753) groups of the piperidine ring can form van der Waals interactions with nonpolar residues like leucine, isoleucine, valine, and phenylalanine.

Ionic Interactions: If the piperidine nitrogen is protonated at physiological pH, it could form a salt bridge with an acidic residue such as aspartate or glutamate.

Identifying these "hotspots" of interaction is fundamental for structure-activity relationship (SAR) studies and for guiding the rational design of more potent and selective analogues. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. documentsdelivered.com For analogs of this compound, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding medicinal chemistry efforts to design more potent molecules. researchgate.netnih.govresearchgate.net The fundamental principle is that the structural or property variations in a group of molecules are responsible for the differences observed in their biological activities. researchgate.net

The first step in QSAR modeling is to represent the chemical structure numerically using molecular descriptors. These descriptors quantify various aspects of the molecule's physicochemical properties. ucsb.edu A wide range of descriptors are calculated for each analog in the dataset. documentsdelivered.com

Topological (2D) Descriptors: These are derived from the 2D representation of the molecule and describe properties like molecular size, shape, and branching. Examples include molecular weight, connectivity indices, and counts of specific atom types or functional groups. nih.gov

Electronic Descriptors: These describe the electronic properties of the molecule, which are crucial for molecular interactions. Examples include partial charges on atoms, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu These are often calculated using quantum mechanical methods.

Steric (3D) Descriptors: These relate to the three-dimensional shape and bulk of the molecule. Examples include molecular volume, surface area, and shape indices. These descriptors are important for understanding how a ligand fits into a receptor's binding pocket. researchgate.net

Hydrophobic Descriptors: These quantify the hydrophobicity of a molecule, which is critical for its transport and binding. The most common descriptor is the logarithm of the partition coefficient (logP), which measures a compound's relative solubility in oil versus water.

| Descriptor Category | Description | Examples |

|---|---|---|

| Topological | Derived from the 2D graph of the molecule, describing atom connectivity and branching. | Molecular Weight, Wiener Index, Kier & Hall Connectivity Indices, Atom Counts. |

| Electronic | Describe the distribution of electrons in the molecule. | Partial Charges, Dipole Moment, HOMO/LUMO Energies, Polarizability. ucsb.edu |

| Steric | Related to the 3D size and shape of the molecule. | Molecular Volume, Surface Area, Molar Refractivity, Shadow Indices. nih.gov |

| Hydrophobic | Quantify the water-fearing nature of the molecule. | LogP (octanol-water partition coefficient), Hydrophilic Factor. |

Once descriptors are calculated, a dataset of known analogs and their corresponding biological activities is divided into a training set and a test set. nih.gov The training set is used to build the QSAR model by applying statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Random Forest. researchgate.netnih.gov These methods select the most relevant descriptors and create a mathematical equation that relates them to the activity.

Validation is a critical step to ensure the model is robust and has predictive power. nih.govresearchgate.net

Internal Validation: This is performed on the training set. A common method is Leave-One-Out cross-validation (LOO-CV), where one compound is removed, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound. The key statistic is the cross-validated correlation coefficient (Q²). A high Q² (typically > 0.5) indicates good internal predictivity. uniroma1.it

External Validation: The developed model is used to predict the activity of the compounds in the test set, which were not used during model development. The predictive ability is assessed by the correlation coefficient (R²) between the predicted and experimental activities of the test set compounds. A high R² value for the test set is a strong indicator of a reliable model. nih.govuniroma1.it

| Parameter | Description | Acceptable Value |

|---|---|---|

| R² (Coefficient of Determination) | Measures the goodness-of-fit for the training set. A value closer to 1 indicates a better fit. | > 0.6 |

| Q² (Cross-validated R²) | Measures the internal predictive ability of the model via cross-validation. | > 0.5 uniroma1.it |

| R²_ext (External R²) | Measures the predictive ability of the model on an external test set. | > 0.6 uniroma1.it |

| RMSE (Root Mean Square Error) | Represents the standard deviation of the prediction errors. Lower values indicate better model accuracy. | As low as possible |

A QSAR model is only reliable for predicting the activity of compounds that are similar to those in the training set. nih.govvariational.ai The Applicability Domain (AD) defines this region of chemical space where the model's predictions are considered trustworthy. tum.demdpi.com Predicting the activity of a compound that falls outside the AD is an extrapolation and is likely to be inaccurate. variational.ai

Several methods exist to define the AD, often based on the range of descriptor values in the training set or the structural similarity of a new compound to the training set molecules. nih.govmdpi.com A common graphical method is the Williams plot, which plots standardized residuals versus leverage values for each compound. Compounds with high leverage are structurally influential and may be outside the AD. Defining the AD is a crucial step for the practical application of a QSAR model in drug discovery. mdpi.com

In Silico Design and Virtual Screening Methodologies for Novel Analogs

In silico design and virtual screening use computational methods to identify promising new molecules from large chemical databases. For this compound, these techniques can accelerate the discovery of novel analogs with improved properties.

When the 3D structure of the biological target is unknown, Ligand-Based Drug Design (LBDD) methods are employed. These approaches rely on the knowledge of other molecules that bind to the target. One powerful LBDD strategy is scaffold hopping . uniroma1.it

Scaffold hopping aims to identify new molecular cores (scaffolds) that are structurally different from a known active compound but maintain the same essential 3D arrangement of functional groups required for biological activity. nih.govbhsai.org The goal is to discover compounds with novel chemical structures that may offer advantages such as improved potency, better pharmacokinetic properties, or a novel intellectual property position. acs.orgresearchgate.net

For an existing active compound like a derivative of this compound, the process would involve:

Defining the Pharmacophore: Identifying the key functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged groups) and their spatial arrangement that are essential for activity.

Searching for New Scaffolds: Using computational tools to search virtual libraries for different molecular backbones that can hold the identified pharmacophore features in the correct orientation.

Evaluating Hits: The identified compounds with new scaffolds are then evaluated for chemical novelty, synthetic feasibility, and predicted activity before being selected for synthesis and biological testing.

The piperidine ring is a common scaffold in many approved drugs, and its modification or replacement through scaffold hopping is a well-established strategy in medicinal chemistry to develop new chemical entities. thieme-connect.comthieme-connect.com

Structure-Based Drug Design (SBDD) Methodologies for De Novo Compound Generation

The exploration of novel chemical entities is a cornerstone of modern drug discovery. De novo drug design, which translates to "from the beginning," is a computational methodology that aims to generate novel molecular structures with desired pharmacological properties, often tailored to the specific three-dimensional structure of a biological target. wjpmr.com When combined with Structure-Based Drug Design (SBDD), which leverages the 3D structural information of the target protein, de novo design becomes a powerful tool for creating bespoke ligands, such as derivatives or analogs of this compound. creative-biostructure.comdrugdiscoverynews.com This approach is particularly valuable for exploring new intellectual property landscapes and overcoming limitations of existing chemical scaffolds.

The general workflow for SBDD-driven de novo design commences with the elucidation of the target's 3D structure, typically through experimental methods like X-ray crystallography or cryo-electron microscopy. drugdiscoverynews.com With the target's binding site characterized, computational algorithms can then be employed to construct novel molecules piece by piece, ensuring optimal complementarity with the binding pocket. This process is iterative, often involving cycles of generation, evaluation, and refinement to produce candidate molecules with high predicted affinity and favorable drug-like properties. nih.gov

A prominent strategy within SBDD for de novo generation is fragment-based design. This approach utilizes small molecular fragments as the fundamental building blocks for constructing larger, more complex molecules. nih.govcreative-biolabs.com The core principle is to identify fragments that bind to specific locations within the target's active site and then elaborate on these fragments to create a complete, high-affinity ligand. frontiersin.org Three primary techniques are employed in fragment-based de novo design:

Fragment Growing: This method begins with a single fragment docked into the binding site. The algorithm then extends the fragment by adding new chemical moieties that favorably interact with adjacent regions of the target. frontiersin.org

Fragment Linking: In this approach, two or more fragments that bind to distinct sub-pockets of the active site are identified. A linker is then designed to connect these fragments into a single, cohesive molecule. frontiersin.orgacs.org

Fragment Merging: This technique is applied when multiple fragments are found to bind to overlapping regions of the binding site. The fragments are then combined into a single scaffold that incorporates the key interacting features of the original fragments. frontiersin.org

To illustrate how these methodologies could be applied to generate novel compounds related to this compound, one would first need a high-resolution structure of its biological target. Assuming this is available, a fragment-based de novo design campaign could be initiated.

A hypothetical fragment library for such a campaign is presented in Table 1. These fragments would be computationally docked into the target's binding site to identify initial hits.

Table 1: Hypothetical Fragment Library for De Novo Design

| Fragment ID | Chemical Structure | Molecular Weight (g/mol) | Binding Affinity (Predicted, Kd) |

|---|---|---|---|

| Frag-001 | Piperidine | 85.15 | 100 µM |

| Frag-002 | Isopropylamine (B41738) | 59.11 | 500 µM |

| Frag-003 | Propanamide | 73.09 | 200 µM |

| Frag-004 | Cyclohexane | 84.16 | > 1 mM |

| Frag-005 | Pyrrolidine | 71.12 | 150 µM |

Once initial fragment hits are identified, the de novo design software would employ growing, linking, or merging strategies to generate a library of novel compounds. These generated molecules are then evaluated using a scoring function, which predicts their binding affinity and other desirable properties.

The selection of a suitable scoring function is critical for the success of a de novo design project. Different types of scoring functions, each with its own strengths and weaknesses, can be employed.

Table 2: Comparison of Scoring Functions for Evaluating De Novo Generated Compounds

| Scoring Function Type | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Force-Field Based | Calculates binding energy based on molecular mechanics force fields (e.g., van der Waals, electrostatic interactions). | Good at predicting binding geometries. | Computationally intensive; may struggle with solvation effects. |

| Empirical | Uses regression analysis to fit coefficients of various energy terms to experimental binding data. | Fast and computationally efficient. | Accuracy is dependent on the quality and diversity of the training data. |

| Knowledge-Based | Derives statistical potentials from known protein-ligand complexes to score interactions. | Can capture complex, non-classical interactions. | Performance is dependent on the size and diversity of the structural database. |

The output of a de novo design algorithm is a ranked list of novel molecular structures. These virtual compounds can then be further analyzed for their synthetic accessibility and other drug-like properties before being prioritized for chemical synthesis and biological testing.

For instance, a de novo design run starting with fragments inspired by this compound might generate novel compounds with improved predicted binding affinities or altered physicochemical properties.

Table 3: Hypothetical Output of a De Novo Design Campaign

| Compound ID | Scaffold | Predicted Binding Affinity (pIC50) | Lipinski's Rule of Five Violations | Synthetic Accessibility Score |

|---|---|---|---|---|

| DeNovo-001 | Piperidine-based | 8.2 | 0 | 2.1 |

| DeNovo-002 | Pyrrolidine-based | 7.9 | 0 | 2.5 |

| DeNovo-003 | Azepane-based | 7.5 | 0 | 3.2 |

| DeNovo-004 | Piperidine-based with novel linker | 8.5 | 0 | 3.8 |

Future Directions and Evolving Research Perspectives for N Isopropyl 2 Piperidin 4 Yl Propanamide

Exploration of Novel Biological Applications and Uncharted Therapeutic Areas

Currently, there is a lack of published data detailing the specific biological applications or therapeutic areas for N-Isopropyl-2-(piperidin-4-yl)propanamide. The piperidine (B6355638) moiety is a common scaffold in many biologically active compounds, suggesting that this molecule could be a candidate for screening in a variety of assays.

Future research could involve broad-spectrum screening to identify potential biological targets. High-throughput screening (HTS) against diverse panels of receptors, enzymes, and ion channels could uncover novel activities. Therapeutic areas where piperidine derivatives have shown promise, such as neurology, oncology, and infectious diseases, would be logical starting points for such exploratory studies. For instance, many piperidine-containing compounds are known to interact with central nervous system (CNS) targets.

Table 1: Potential Therapeutic Areas for Exploratory Screening

| Therapeutic Area | Rationale for Screening | Potential Molecular Targets |

| Neurology | Piperidine scaffolds are present in numerous CNS-active drugs. | GPCRs, Ion Channels, Transporters |

| Oncology | Certain propanamide derivatives have exhibited cytotoxic effects. | Kinases, Epigenetic Targets |

| Infectious Diseases | The piperidine ring is a key component of some antimicrobial agents. | Bacterial or Viral Enzymes |

Integration of Advanced Synthetic Technologies for High-Throughput Analog Synthesis

The synthesis of this compound analogs has not been extensively reported. Future research would benefit from the integration of advanced synthetic technologies to rapidly generate a library of related compounds for structure-activity relationship (SAR) studies.

Modern synthetic methodologies such as parallel synthesis and flow chemistry could be employed to efficiently create a diverse set of analogs. These technologies allow for the rapid variation of different parts of the molecule, such as the isopropyl group, the piperidine ring, or the propanamide linker. This would enable a systematic exploration of the chemical space around the parent compound to identify derivatives with improved potency, selectivity, or pharmacokinetic properties.

Table 2: Advanced Synthetic Technologies for Analog Generation

| Technology | Application to Analog Synthesis | Potential Advantages |

| Parallel Synthesis | Rapid creation of a library of analogs in a multi-well format. | High efficiency, diversity generation. |

| Flow Chemistry | Continuous production of analogs with precise control over reaction conditions. | Improved safety, scalability, and purity. |

| Microwave-Assisted Synthesis | Acceleration of key chemical reactions in the synthetic route. | Reduced reaction times, increased yields. |

Application of Multi-Omics Data Integration for Deeper Mechanistic Understanding

There is no available multi-omics data for this compound. To gain a deeper understanding of its potential mechanism of action, future studies could utilize a multi-omics approach. This involves treating biological systems (e.g., cell lines or animal models) with the compound and analyzing the global changes in genes (genomics), transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics).

Integrating these datasets can provide a comprehensive view of the biological pathways perturbed by the compound, helping to identify its primary targets and off-target effects. This approach is particularly valuable for compounds with unknown mechanisms and can reveal novel therapeutic hypotheses.

Development of Sophisticated Computational Models for Predictive Pharmacology and Toxicity Profiling

Specific computational models for the predictive pharmacology and toxicity of this compound have not been developed. Future research could leverage computational chemistry to build such models.

Predictive Pharmacology: Quantitative Structure-Activity Relationship (QSAR) models could be developed once a sufficient number of analogs with corresponding biological activity data are generated. These models can help predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds. Molecular docking studies could also be used to predict the binding mode of the compound to potential protein targets.

Toxicity Profiling: In silico toxicology models can predict potential adverse effects, such as cardiotoxicity or hepatotoxicity, early in the drug discovery process. These models are built on large datasets of known toxic compounds and can identify structural alerts within this compound that may be associated with toxicity.

Table 3: Computational Approaches for Future Research

| Modeling Technique | Application | Expected Outcome |

| QSAR | Predict biological activity of new analogs. | Guide lead optimization efforts. |

| Molecular Docking | Predict binding modes to protein targets. | Elucidate mechanism of action. |

| In Silico Toxicology | Predict potential adverse effects. | Prioritize compounds with better safety profiles. |

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for producing N-Isopropyl-2-(piperidin-4-yl)propanamide with high purity?

- Methodology : A common approach involves reacting 4-piperidone derivatives with isopropylamine and propanoic acid derivatives under controlled conditions. Intermediate purification via column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) is critical. Final characterization should include H/C NMR to confirm stereochemistry and LC-MS to verify molecular mass .

- Key Considerations : Optimize reaction temperature (e.g., 60–80°C) and solvent polarity to minimize by-products like N-alkylated impurities .

Q. How can researchers validate the structural integrity of this compound?

- Methodology : Use a combination of:

- Spectroscopy : NMR for hydrogen/carbon environments, FT-IR for amide C=O stretching (~1650–1700 cm).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., CHNO).

- X-ray Crystallography : For unambiguous confirmation of crystal structure, if feasible .

Q. What are the solubility properties of this compound in common solvents?

- Methodology : Conduct solubility tests in polar (e.g., water, methanol) and non-polar solvents (e.g., dichloromethane). Amides generally exhibit moderate solubility in polar aprotic solvents (e.g., DMSO) due to hydrogen bonding .

- Data : Expected solubility in DMSO >50 mg/mL; <1 mg/mL in water due to hydrophobic isopropyl/piperidine groups .

Advanced Research Questions

Q. How does structural modification of the piperidine ring impact the compound’s receptor binding affinity?

- Methodology :

Synthesize analogs with varied substituents (e.g., methyl, fluorine) at the piperidine 4-position.